molecular formula C14H12FNO B6300275 N-(Salicylidene)-5-fluoro-2-methylaniline CAS No. 460315-18-8

N-(Salicylidene)-5-fluoro-2-methylaniline

Cat. No.: B6300275
CAS No.: 460315-18-8
M. Wt: 229.25 g/mol
InChI Key: OVZMWSIICVLEAM-UHFFFAOYSA-N
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Description

N-(Salicylidene)-5-fluoro-2-methylaniline is a Schiff base compound formed by the condensation of salicylaldehyde and 5-fluoro-2-methylaniline. Schiff bases are known for their azomethine group (C=N) and are widely studied for their coordination chemistry and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Salicylidene)-5-fluoro-2-methylaniline can be synthesized through a condensation reaction between salicylaldehyde and 5-fluoro-2-methylaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Salicylidene)-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Salicylidene)-5-fluoro-2-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Salicylidene)-5-fluoro-2-methylaniline involves its ability to coordinate with metal ions through the azomethine nitrogen and phenolic oxygen atoms. This coordination can enhance the compound’s biological activity by stabilizing reactive intermediates and facilitating interactions with biological targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-(Salicylidene)-2-hydroxyaniline
  • N-(Salicylidene)-4-aminoantipyrine
  • N-(Salicylidene)-2-chloroaniline

Uniqueness

N-(Salicylidene)-5-fluoro-2-methylaniline is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. The fluorine substituent can enhance the compound’s stability and biological activity compared to its non-fluorinated analogs .

Properties

IUPAC Name

2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZMWSIICVLEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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